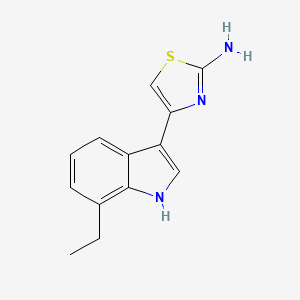
(4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone, also known as TK900, is a novel small-molecule inhibitor that has shown potential in various scientific research applications.
Wirkmechanismus
(4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This results in the inhibition of various signaling pathways that are involved in cell proliferation, survival, and differentiation. This compound also inhibits the replication of the hepatitis C virus by binding to the active site of the viral non-structural protein 5B. This results in the inhibition of viral RNA synthesis and viral replication.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. This compound has also been found to reduce the expression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, this compound has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone is its specificity for CK2 and the hepatitis C virus non-structural protein 5B. This makes it a valuable tool for studying the role of these proteins in various biological processes. However, one limitation of this compound is its moderate yield and purity, which can make it difficult to use in some experiments. Additionally, further studies are needed to fully understand the pharmacokinetic and pharmacodynamic properties of this compound.
Zukünftige Richtungen
There are several future directions for (4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone research. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore its use in combination with other drugs to enhance its efficacy. Additionally, further studies are needed to optimize the synthesis and purification methods for this compound and to fully understand its pharmacokinetic and pharmacodynamic properties.
Synthesemethoden
(4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone can be synthesized using a multi-step process starting from commercially available compounds. The synthesis involves the formation of a diazepane ring followed by the introduction of a carbazole moiety. The final product is obtained through purification and isolation steps. The yield of the synthesis is moderate, and the purity of the product can be improved through further purification methods.
Wissenschaftliche Forschungsanwendungen
(4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone has shown potential in various scientific research applications. It has been found to inhibit the growth of cancer cells by targeting the protein kinase CK2, which is overexpressed in many cancer cells. This compound has also been shown to inhibit the replication of the hepatitis C virus by targeting the viral non-structural protein 5B. Additionally, this compound has been found to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
(4-methyl-1,4-diazepan-1-yl)-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-21-9-4-10-22(12-11-21)19(23)14-7-8-18-16(13-14)15-5-2-3-6-17(15)20-18/h7-8,13,20H,2-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHGOLGXVHQJEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC3=C(C=C2)NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Methylpropan-2-yl)oxy]-1-methylsulfonylpiperidine](/img/structure/B7479248.png)
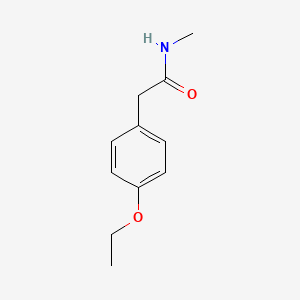
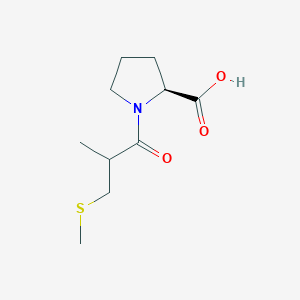
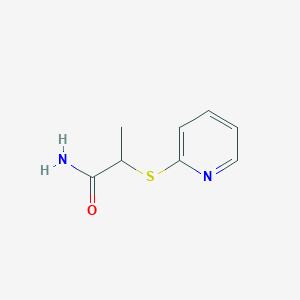
![4-[[2-(Azepan-1-yl)-2-oxoethyl]sulfanylmethyl]-7,8-dimethylchromen-2-one](/img/structure/B7479277.png)
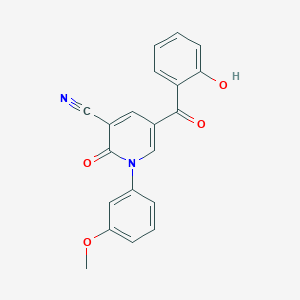
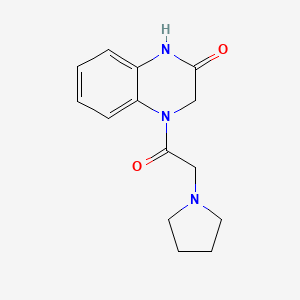
![3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2H-phthalazine-1,4-dione](/img/structure/B7479290.png)


![Ethyl 4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B7479314.png)
![Ethyl 5-phenyl-2-[[2-(3-sulfamoylbenzoyl)oxyacetyl]amino]thiophene-3-carboxylate](/img/structure/B7479322.png)
